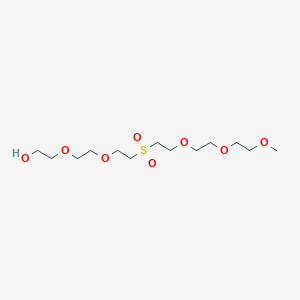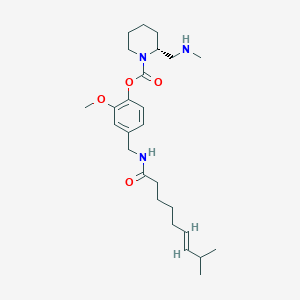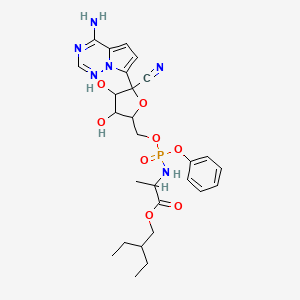
Remdesivir (R)-Isomer
Overview
Description
Remdesivir is a nucleotide prodrug of an adenosine analog . It binds to the viral RNA-dependent RNA polymerase and inhibits viral replication by terminating RNA transcription prematurely . Remdesivir has demonstrated in vitro and in vivo activity against SARS-CoV-2 .
Synthesis Analysis
The synthesis of remdesivir is challenging, and the overall cost is relatively high . A variety of chiral bicyclic imidazoles were synthesized as organocatalysts for stereoselective (S)-P-phosphoramidation . A 10-g scale one-pot synthesis via a combination of (S)-P-phosphoramidation and protecting group removal followed by one-step recrystallization gave remdesivir in 70% yield and 99.3/0.7 d.r .
Molecular Structure Analysis
Remdesivir is a nucleotide analogue prodrug that perturbs viral replication . The active form of remdesivir acts as a nucleoside analog and inhibits the RNA-dependent RNA polymerase (RdRp) of coronaviruses including SARS-CoV-2 .
Chemical Reactions Analysis
Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . Inside the cell, remdesivir undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 .
Physical And Chemical Properties Analysis
Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . Remdesivir metabolite GS-441524 has measured values: T max 1.51-2.00 hours, C max 145 (19.3) ng/mL, AUC tau 2229 (18.4) ng*h/mL, and C trough 69.2 (18.2) ng/mL .
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Remdesivir, known by its brand name Veklury®, is a nucleoside ribonucleic acid (RNA) polymerase inhibitor, used against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication. It has received approval in various countries for treating adults and children hospitalized with severe coronavirus disease 2019 (COVID-19). The drug undergoes metabolic activation within cells to form its active metabolite, GS-443902, showing high intracellular concentrations that suggest efficient conversion to the triphosphate form, supporting its clinical dosing regimen for COVID-19 treatment. Remdesivir's pharmacokinetic profile suggests low potential for drug-drug interactions, making it a suitable candidate for treating COVID-19 without significant concern for adverse drug interactions (Humeniuk et al., 2021).
Antiviral Activity and Clinical Efficacy
Remdesivir has demonstrated broad-spectrum antiviral activity, particularly against various RNA virus families including Coronaviridae. Preclinical data in animal models for coronavirus diseases, such as COVID-19, have shown that early treatment with remdesivir can lead to improved survival rates, reduced lung injury, and decreased levels of viral RNA. Clinical data further support its use, indicating faster recovery times in patients with severe COVID-19 and higher odds of improved clinical status in patients with moderate disease. These findings underscore remdesivir's potential benefits and its favorable adverse-event profile, positioning it as a valuable treatment option for COVID-19 (Aleissa et al., 2020).
Pharmacological Profile
The pharmacological properties of remdesivir, including its safety and efficacy, have been extensively reviewed. It is a nucleoside analog that inhibits viral RNA replication by targeting the RNA-dependent RNA polymerase. Originally developed during the Ebola epidemic, it was repurposed for COVID-19, becoming the first medication to receive FDA approval for treating hospitalized COVID-19 patients. While remdesivir does not improve mortality, it has shown to reduce recovery time and increase the odds for clinical improvement, particularly in patients with early presentation and moderate disease. Its well-tolerated nature and acceptable safety profile in both pediatric and adult populations further validate its use as a primary therapeutic candidate for COVID-19 treatment (Mechineni et al., 2021).
Future Directions and Potential Improvements
Despite remdesivir's efficacy, the search for optimal treatment strategies continues. The exploration of remdesivir in combination with other antiviral agents or therapeutic modalities could potentially enhance its clinical benefits. Future research should focus on evaluating these combinations through clinical trials to establish the most effective treatment protocols for COVID-19, considering the drug's pharmacodynamic properties and interaction potential with other therapies (Chakraborty & Diwan, 2020).
Mechanism of Action
Safety and Hazards
Remdesivir can cause gastrointestinal symptoms (e.g., nausea), elevated transaminase levels, an increase in prothrombin time without a change in the international normalized ratio, and hypersensitivity reactions . After remdesivir initiation, increased serum transaminases and an acute kidney injury were observed in 6.9% and 2.1%, respectively .
Future Directions
Remdesivir has been granted approvals in several countries for use in adults and children hospitalized with severe coronavirus disease 2019 (COVID-19) . It could also be produced as an oral formulation—remdesivir must be given intravenously—that can be administered outside hospitals earlier following diagnosis when antiviral drugs typically show the most benefit .
properties
IUPAC Name |
2-ethylbutyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWYLEGWBNMMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N6O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Remdesivir | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-Chloro-2-pyridyl)sulfonyl]ethyl 3-chlorobenzoate](/img/structure/B3324525.png)
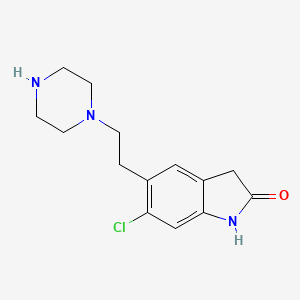
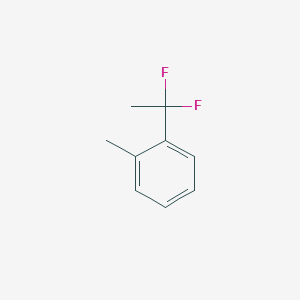
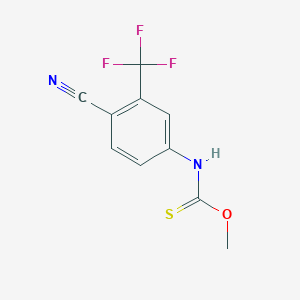
![4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid](/img/structure/B3324563.png)
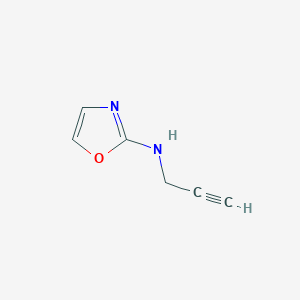

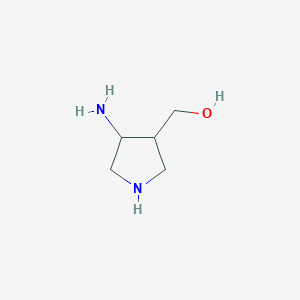
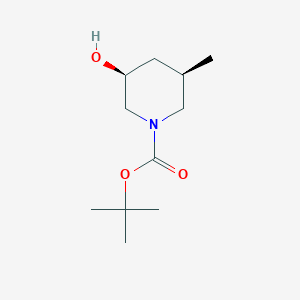
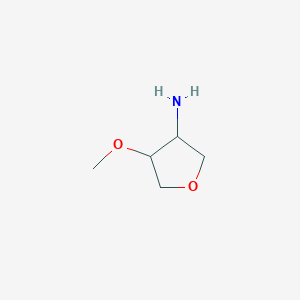
![1-[6-(Hydroxymethyl)pyridin-3-yl]ethan-1-one](/img/structure/B3324597.png)
![6-Hydroxybenzo[B]Thiophene 1,1-Dioxide](/img/structure/B3324611.png)
